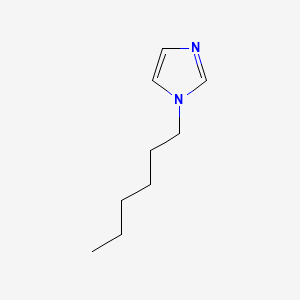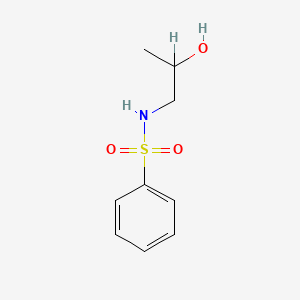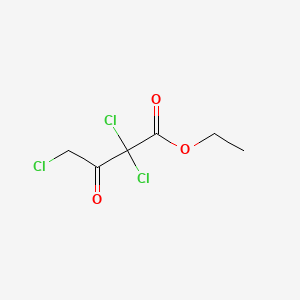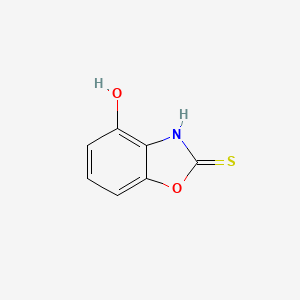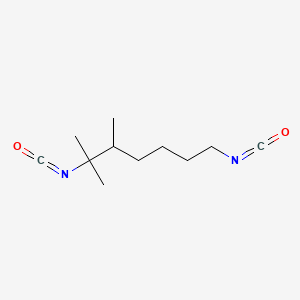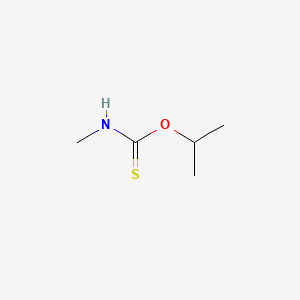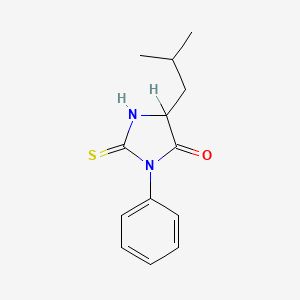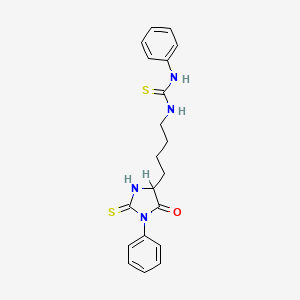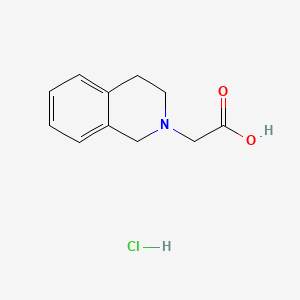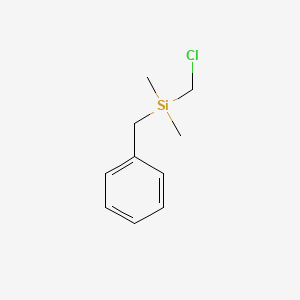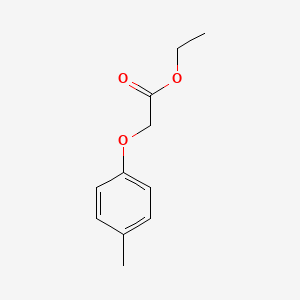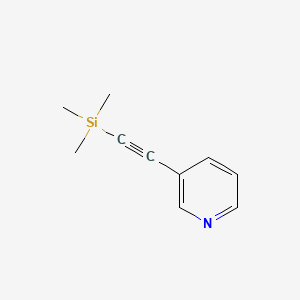
1,3-Bis(bromomethyl)-5-nitrobenzene
描述
1,3-Bis(bromomethyl)-5-nitrobenzene: is an organic compound with the molecular formula C8H7Br2NO2. It is a derivative of benzene, where two bromomethyl groups are attached to the 1 and 3 positions, and a nitro group is attached to the 5 position. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: 1,3-Bis(bromomethyl)-5-nitrobenzene can be synthesized through the bromination of 1,3-dimethyl-5-nitrobenzene. The reaction typically involves the use of bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agents. The reaction is carried out in the presence of a solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2) under reflux conditions. The reaction proceeds via a free radical mechanism, where the bromine radicals attack the methyl groups, leading to the formation of bromomethyl groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of greener brominating agents and solvents is also being explored to minimize environmental impact.
化学反应分析
Types of Reactions: 1,3-Bis(bromomethyl)-5-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of corresponding substituted products.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid (HCl).
Oxidation: The bromomethyl groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), sodium thiolate (NaSR), and sodium alkoxide (NaOR) are commonly used.
Reduction: Hydrogen gas with palladium on carbon (H2/Pd-C) or tin(II) chloride in hydrochloric acid (SnCl2/HCl).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed:
- Substituted benzene derivatives (e.g., 1,3-bis(aminomethyl)-5-nitrobenzene).
- Amino derivatives (e.g., 1,3-bis(bromomethyl)-5-aminobenzene).
- Aldehydes or carboxylic acids (e.g., 1,3-bis(formyl)-5-nitrobenzene).
科学研究应用
1,3-Bis(bromomethyl)-5-nitrobenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules. It is also used in the synthesis of polymers and materials with specific properties.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through nucleophilic substitution reactions, enabling the study of biological processes and the development of bioconjugates.
Medicine: Derivatives of this compound are explored for their potential as pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is used in the production of specialty chemicals, dyes, and agrochemicals.
作用机制
The mechanism of action of 1,3-bis(bromomethyl)-5-nitrobenzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl groups act as electrophilic centers, making them susceptible to nucleophilic attack. The nitro group, being an electron-withdrawing group, further enhances the electrophilicity of the bromomethyl groups. This reactivity is exploited in various chemical transformations and modifications of biomolecules.
相似化合物的比较
1,3-Bis(bromomethyl)benzene: Lacks the nitro group, making it less reactive towards nucleophiles compared to 1,3-bis(bromomethyl)-5-nitrobenzene.
1,3-Bis(chloromethyl)-5-nitrobenzene: Similar structure but with chloromethyl groups instead of bromomethyl groups, leading to different reactivity and reaction conditions.
1,3-Bis(bromomethyl)-2-nitrobenzene: The position of the nitro group affects the reactivity and the types of reactions it undergoes.
Uniqueness: this compound is unique due to the presence of both bromomethyl and nitro groups, which confer high reactivity and versatility in chemical synthesis. The nitro group enhances the electrophilicity of the bromomethyl groups, making it a valuable compound for various applications in research and industry.
属性
IUPAC Name |
1,3-bis(bromomethyl)-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2NO2/c9-4-6-1-7(5-10)3-8(2-6)11(12)13/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYSIUHPRIGFUPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1CBr)[N+](=O)[O-])CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00395347 | |
| Record name | 1,3-bis(bromomethyl)-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00395347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51760-20-4 | |
| Record name | 1,3-bis(bromomethyl)-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00395347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


